![molecular formula C18H8F2N2 B1406329 2,8-Difluoroindolo[3,2-b]carbazole CAS No. 536757-95-6](/img/structure/B1406329.png)

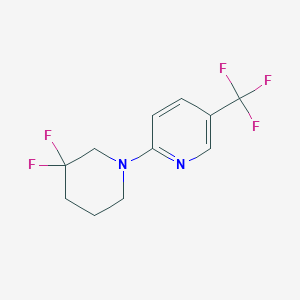

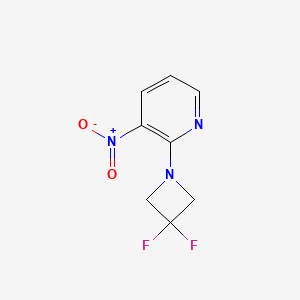

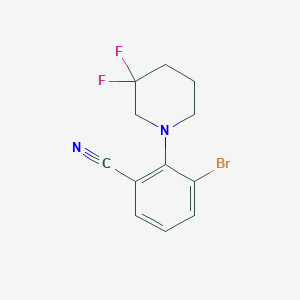

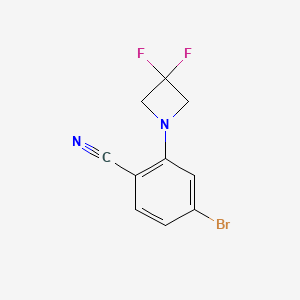

2,8-Difluoroindolo[3,2-b]carbazole

Vue d'ensemble

Description

Synthesis Analysis

A synthetic pathway leading to 2,8-difunctionalized indolo[3,2-b]carbazoles has been investigated. Notably, a short and high-yielding route was developed to produce 2,8-dibromo-5,11-dihexyl-6,12-diphenyl-indolo[3,2-b]carbazole . This compound serves as a versatile building block, enabling the synthesis of several previously unreported 5,11-dialkyl-6,12-diphenyl-indolo[3,2-b]carbazoles using Suzuki and Sonogashira cross-coupling reactions .

Molecular Structure Analysis

The molecular structure of 2,8-difluoroindolo[3,2-b]carbazole consists of a planar aromatic ring system formed by the fusion of indole and carbazole moieties. The two fluorine atoms are strategically positioned at positions 2 and 8, influencing its electronic properties and reactivity .

Chemical Reactions Analysis

Applications De Recherche Scientifique

1. Electronic and Optical Properties

Compounds based on indolo[3,2-b]carbazole, such as those studied by Zhao et al. (2007), have been synthesized and utilized as hole-transporting materials in electroluminescent (EL) devices. These compounds, including variations like 2,8-bis(4-diphenylaminophenyl)-5,11-di-n-octylindolo[3,2-b]carbazole, show significant potential in green emission EL devices due to their optical, thermal, and electrochemical properties (Zhao et al., 2007).

2. Photophysical and Sensing Properties

A study by Shi et al. (2013) introduced a novel asymmetric indolo[3,2-b]carbazole derivative, which exhibited sensitive ratiometric fluorescence with significant color change upon interaction with fluoride ion. This compound, by virtue of its high fluorescence quantum yield and appropriate HOMO and LUMO energy states, has potential applications in optoelectronic devices (Shi et al., 2013).

3. Synthesis and Applications in Organic Electronics

Indolo[3,2-b]carbazole derivatives, due to their structural and electrical properties, are crucial in organic electronics. Liu and Ji (2022) reported the synthesis of such derivatives for use in Metal-Organic Frameworks (MOFs), highlighting their potential in porous materials fabrication and their promising optical properties (Liu & Ji, 2022).

4. Polymer Synthesis for Optoelectronics

The work by Lee et al. (2008) involved synthesizing new alternating copolymers incorporating indolo[3,2-b]carbazole for light-emitting diodes and field-effect transistors. These polymers enhanced the electronic and optoelectronic properties of polyfluorene, demonstrating significant improvements in hole mobility and thermal properties (Lee et al., 2008).

5. Organic Semiconductors for OTFT Applications

Wu et al. (2005) explored the functionalization of indolo[3,2-b]carbazole for organic thin-film transistor (OTFT) applications. Their findings indicated that properly functionalized indolo[3,2-b]carbazole derivatives could provide high-performance organic semiconductors with good environmental stability, making them suitable for OTFT applications (Wu et al., 2005).

Propriétés

IUPAC Name |

2,8-difluoroindolo[3,2-b]carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H8F2N2/c19-9-1-3-15-11(5-9)13-7-18-14(8-17(13)21-15)12-6-10(20)2-4-16(12)22-18/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMRXLIAKUDYFCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C3=CC4=NC5=C(C4=CC3=N2)C=C(C=C5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H8F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,8-Difluoroindolo[3,2-b]carbazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.